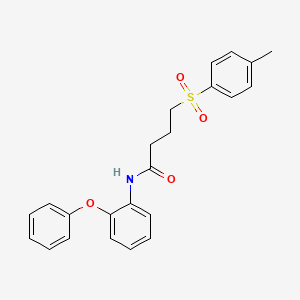

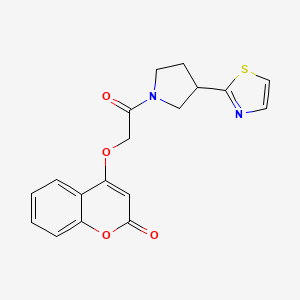

![molecular formula C22H19N3O3S2 B2979740 N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898466-51-8](/img/structure/B2979740.png)

N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

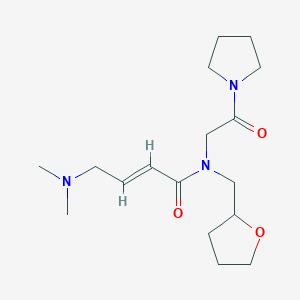

The compound “N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a sulfonamide, and a thiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, sulfonamide, and thiazole functional groups would likely influence its three-dimensional shape and its chemical reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonamide groups could make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Potential

Research has explored the reactivity of sulfonamide derivatives, including those with benzothiazolyl structures, for their antimalarial activity. A study highlighted the synthesis of sulfonamide derivatives exhibiting promising in vitro antimalarial activity and good ADMET properties. Theoretical calculations and molecular docking studies also suggested potential efficacy against SARS-CoV-2, indicating a broad spectrum of antiviral and antimalarial applications (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

N-substituted benzamide derivatives have been investigated for their selective class III antiarrhythmic activity. A study described the potency of certain sulfonamide compounds in in vitro assays, demonstrating their potential as therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Activity

The synthesis and evaluation of benzamide derivatives have shown significant anticancer activities across various cancer cell lines. One study synthesized compounds starting from 2-(4-methylphenyl)acetic acid, demonstrating moderate to excellent activity compared to etoposide, a reference drug, against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis of novel pyridine derivatives, including sulfonamide structures, has been explored for their antimicrobial activities. A study reported the preparation of benzothiazole and sulfonamido derivatives, which were screened against bacterial and fungal strains, showing significant antimicrobial activities (Patel & Agravat, 2007).

Diuretic and Antihypertensive Effects

Compounds featuring the benzothiazole sulfonamide structure have been synthesized and evaluated for their diuretic and antihypertensive activities. Research has identified promising candidates with significant in vivo activity, suggesting potential for development as therapeutic agents for hypertension (Yar & Ansari, 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the p53 protein, a crucial regulator of cell cycle and apoptosis . The p53 protein plays a vital role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

This compound seems to interact with its targets by inducing G2/M cell cycle arrest . It significantly increases the levels of p53 in treated cells . This interaction alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .

Biochemical Pathways

The compound affects the p53 signaling pathway, which regulates the equilibrium between rapid cell proliferation and apoptosis . The alteration in the balance of Bcl-2 and Bax proteins results in apoptosis by accelerating the expression of caspases .

Result of Action

The compound exhibits anti-cancer activity against various cancer cell lines . The increase in p53 levels and the subsequent induction of apoptosis suggest that this compound could be a potential small-molecule activator of p53 .

Eigenschaften

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2/c1-14-6-9-19(10-7-14)30(27,28)25-18-5-3-4-16(12-18)22(26)24-17-8-11-20-21(13-17)29-15(2)23-20/h3-13,25H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKPOOBXTWJXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

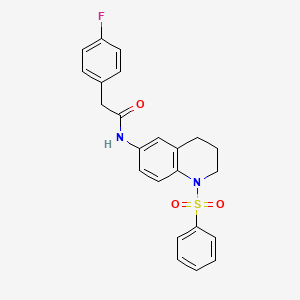

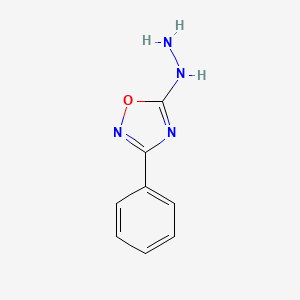

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)

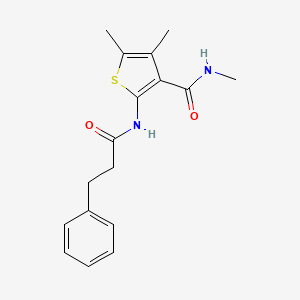

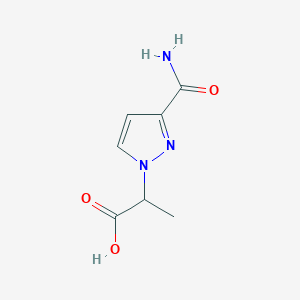

![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

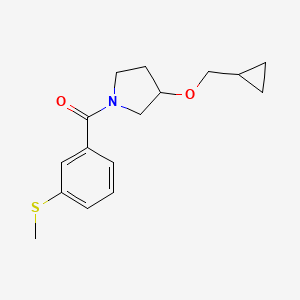

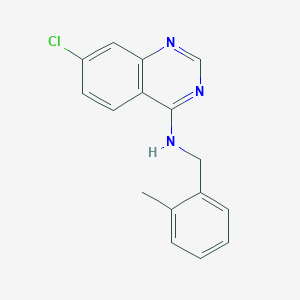

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)